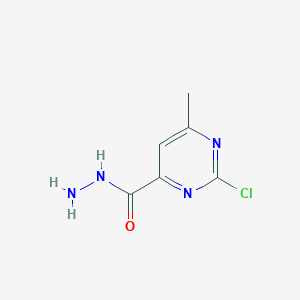
6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Descripción general
Descripción
6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is a chemical compound with the CAS number 669708-95-6 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular weight of 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is 284.7 . The InChI code is 1S/C15H9ClN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results .Aplicaciones Científicas De Investigación
C-H Functionalization in Cyclic Amines : Cyclic amines undergo redox-annulations with α,β-unsaturated aldehydes and ketones, where carboxylic acid promotes the generation of a conjugated azomethine ylide, followed by 6π-electrocylization, and sometimes tautomerization (Kang et al., 2015).
Synthesis of New Trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones : The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine explores different solvents and temperatures, leading to the synthesis of various new tetrahydroisoquinolinones (Kandinska et al., 2006).
Novel Inhibitors of 5-Lipoxygenase Product Synthesis : Systematic profiling of pirinixic acid derivatives, including those with a 6-aminoquinoline structure, leads to potent suppressors of 5-LO product formation, potentially useful in inflammatory and allergic diseases (Werz et al., 2008).
Synthesis and Characterization of Fe3O4-SA-PPCA for Efficient Synthesis of Derivatives : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been used as a novel catalyst for synthesizing dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).
Antimicrobial Activities and DNA Interactions of Pyridine Derivatives : Pyridine derivatives such as picolinic acid have shown significant antimicrobial activities against Gram-positive and Gram-negative bacteria and antifungal activities against yeast strains (Tamer et al., 2018).
1-Aminopyridinium Ylides as Monodentate Directing Groups : These ylides are efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, with variation based on pyridine moiety substitution (Le et al., 2019).
Synthesis and Structural Characterization of Amides from Picolinic Acid : This study discusses the coupling of picolinic acid with N-alkylanilines, leading to a range of mono- and bis-amides, which are of interest in various applications including catalysis and molecular devices (Devi et al., 2015).
Novel AT1 Angiotensin II Receptor Antagonists : The study investigates the transformation of the 4-phenylquinoline backbone into various scaffolds, leading to high affinity AT1 receptor antagonists (Cappelli et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVYVTRILLYVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396439 | |
| Record name | 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
CAS RN |
669708-95-6 | |
| Record name | 6-Chloro-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669708-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)

![1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B1621590.png)
![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)

![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)
![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)

![Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B1621599.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)


